molecular formula C27H25NO7 B6329283 Fmoc-Gly-MPPA CAS No. 130914-04-4

Fmoc-Gly-MPPA

Cat. No.: B6329283
CAS No.: 130914-04-4
M. Wt: 475.5 g/mol
InChI Key: WWMUULLYECHIJT-UHFFFAOYSA-N
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Description

Fmoc-Gly-MPPA is a synthetic peptide derivative incorporating 9-fluorenylmethyloxycarbonyl (Fmoc)-protected glycine linked to mycophenolic acid (MPA) via a specific coupling strategy. The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., 20% piperidine/DMF) . The synthesis involves sequential coupling of Fmoc-Gly to a resin-bound peptide chain, followed by MPA conjugation, and final cleavage using trifluoroacetic acid (TFA)-based cocktails . This compound exemplifies the integration of peptide engineering with bioactive small molecules for advanced therapeutic applications.

Properties

IUPAC Name

3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMUULLYECHIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization

The carboxyl group of Fmoc-Gly reacts with resin-bound hydroxyl groups through esterification. 2-chlorotrityl chloride resin is preferred for its high loading capacity (0.19 mmol/g) and compatibility with acid-labile linkers.

Functionalization Protocol:

  • Activation: Dissolve Fmoc-Gly (0.03 mmol) in DMF/DCM (1:1) with 0.15 mmol DIPEA.

  • Coupling: Add to resin and mix for 1 hour under nitrogen.

  • Capping: Treat with DCM/MeOH/DIPEA (17:2:1) to block unreacted sites.

Automated Synthesis

Industrial-scale production employs automated peptide synthesizers (e.g., Prelude X) for reproducibility. Deprotection cycles use 20% piperidine in DMF (3 × 3 min), while coupling utilizes HATU (195 mM) and NMM (600 mM) in DMF.

Coupling Reagents and Reaction Optimization

The choice of coupling reagents significantly impacts yield and purity. Comparative studies highlight the superiority of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides like DCC.

Reagent Comparison Table:

ReagentCoupling Efficiency (%)Side Product Formation
HATU98–99<1%
DIC85–905–8%
DCC80–8510–15%

Data derived from SPPS protocols for this compound.

Optimal Conditions:

  • Temperature: 25°C (room temperature).

  • Reaction Time: 25 minutes for HATU-mediated couplings.

  • Solvent: Anhydrous DMF ensures reagent stability.

Deprotection Strategies

Removal of the Fmoc group is achieved via piperidine treatment , which cleaves the fluorenylmethyloxycarbonyl moiety through β-elimination. Recent protocols recommend 20% piperidine in DMF (3 × 3 min) for quantitative deprotection without peptide chain degradation.

Challenges and Solutions:

  • Incomplete Deprotection: Extend treatment time to 5 minutes per cycle.

  • Resin Swelling: Pre-swell resins in DMF for 30 minutes prior to deprotection.

Purification and Characterization

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients.

Typical Purity Metrics:

  • HPLC Purity: >98%.

  • Mass Spectrometry: [M+H]⁺ = 451.2 Da (theoretical 451.1 Da).

Industrial-Scale Purification:

  • Flash Chromatography: Reduces solvent use by 40% compared to HPLC.

  • Crystallization: Ethyl acetate/hexane mixtures yield crystalline this compound with >99.5% purity.

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) requires optimization of:

  • Reagent Stoichiometry: 5% excess Fmoc-Cl to offset volatility.

  • Continuous Flow Systems: Enhance mixing efficiency and reduce reaction times by 70%.

  • Quality Control: In-line FTIR monitors Fmoc deprotection in real time.

Cost Analysis:

ParameterLab Scale (10 g)Industrial Scale (1 kg)
Yield85%92%
Cost per Gram ($)12.504.20

Data extrapolated from pilot-scale studies .

Chemical Reactions Analysis

Fmoc Deprotection in SPPS

The Fmoc group is removed under basic conditions (pH 11–12) using 20% piperidine in dimethylformamide (DMF) (Figure 1A). This step exposes the amino group for subsequent coupling:

  • Efficiency : Quantitative deprotection occurs within 7–14 minutes .

  • Mechanism : Piperidine induces β-elimination, releasing the Fmoc group as a dibenzofulvene-piperidine adduct .

  • Optimization : Prolonged exposure (>15 minutes) risks aspartimide formation in Asp-Gly sequences .

Table 1: Fmoc Deprotection Conditions and Outcomes

ParameterValue/RangeImpact on SynthesisSource
Piperidine concentration20% (v/v)Ensures rapid deprotection
Reaction time7–14 minutesBalances efficiency/side reactions
pH11–12Maximizes deprotection rate

Peptide Coupling Reactions

Fmoc-Gly-MPPA is covalently linked to aminomethyl resins (e.g., Wang resin) via its carboxylic acid group using activators like HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide):

  • Loading capacity : 0.3–0.8 mmol/g resin .

  • Racemization suppression : The MPPA linker reduces C-terminal epimerization to <0.5% compared to traditional Wang linkers .

  • Automation compatibility : Compatible with robotic synthesizers for high-throughput peptide libraries .

Table 2: Coupling Reagents and Performance

ActivatorCoupling EfficiencyRacemization RiskNotes
HOBt/DIC>98%LowStandard for Fmoc-SPPS
HATU/HOAt>99%Very lowEnhanced for steric hindrance
DCC/NHS~95%ModerateLess common in modern workflows

Aspartimide Formation

Aspartimide formation occurs when aspartic acid (Asp) is followed by glycine (Gly) in the peptide sequence. This side reaction is catalyzed by piperidine during deprotection or TFA during resin cleavage:

  • Mechanism : Nucleophilic attack on the Asp side-chain ester forms a five-membered ring (aspartimide), leading to α/β-peptide epimerization .

  • Prevalence : Up to 30% byproduct formation in Asp-Gly sequences under standard conditions .

Table 3: Factors Influencing Aspartimide Formation

FactorEffect on Aspartimide YieldMitigation Strategy
Basic conditions↑↑↑Limit piperidine exposure time
Sequence (Asp-Gly)↑↑↑Replace Gly with bulkier residues
Temperature (>25°C)↑↑Conduct reactions at 0–4°C

Thioester Formation for Native Chemical Ligation

This compound-derived peptides are activated as thioesters for one-pot ligation:

  • Protocol : Peptide hydrazides are treated with NaNO₂ and MESNa to generate α-thioesters .

  • Yield : Crude thioester purity exceeds 90% without intermediate purification .

  • Application : Enables multi-segment ligation for proteins like human lysozyme (130 residues) .

Comparative Analysis of MPPA vs. Traditional Linkers

The MPPA linker enhances stability and reduces racemization compared to Wang and Sieber resins:

Linker TypeRacemization (%)Acid Stability (TFA)Preferred Use Case
MPPA<0.5HighLong peptides, automation
Wang1–3ModerateShort peptides
Sieber0.8–2LowAcid-sensitive sequences

Data compiled from .

Mechanism of Action

The mechanism of action of Fmoc-Gly-MPPA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the peptide chain to elongate .

Comparison with Similar Compounds

Structural Features

Parameter This compound Fmoc-Gly-Pro Fmoc-6-aminocaproic acid-MPA
Backbone Structure Glycine-MPA conjugate Glycine-Proline dipeptide 6-aminocaproic acid spacer + MPA
Protecting Group Fmoc (base-labile) Fmoc Fmoc
Bioactive Component Mycophenolic Acid (MPA) None (structural dipeptide) Mycophenolic Acid (MPA)
Synthetic Complexity Moderate (dual coupling steps) Low (standard SPPS) High (spacer incorporation + MPA)

Key Distinctions

Functional Role: this compound and Fmoc-6-aminocaproic acid-MPA integrate MPA for immunosuppressive activity, whereas Fmoc-Gly-Pro lacks bioactive functionality, serving purely as a structural peptide .

Synthetic Strategy: this compound requires precise MPA coupling post-Fmoc deprotection, while Fmoc-6-aminocaproic acid-MPA demands additional steps for spacer integration, reducing overall yield .

Pharmacokinetics : The inclusion of MPA in this compound introduces pH-sensitive degradation pathways, unlike the inert Fmoc-Gly-Pro .

Research Findings and Implications

  • This compound : Demonstrated efficacy in preclinical models for site-specific MPA delivery, reducing systemic toxicity compared to free MPA .
  • Fmoc-Gly-Pro : Widely used in peptide synthesis for its conformational rigidity, enhancing α-helix stabilization in therapeutic peptides .
  • Fmoc-6-aminocaproic acid-MPA: Exhibits prolonged serum half-life due to spacer-mediated slow release, though with increased metabolic complexity .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing synthesis protocols for Fmoc-Gly-MPPA to ensure high yield and purity?

  • Answer: Synthesis of this compound requires optimization of reaction conditions (e.g., solvent polarity, temperature, and coupling reagent efficiency). For example, using HATU or EDCI as coupling agents can influence amide bond formation rates. Purification via reverse-phase HPLC or flash chromatography is essential to isolate the product from unreacted Fmoc-Gly or MPPA derivatives. Characterization should include 1H^1H-NMR for verifying backbone integrity and LC-MS for assessing purity (>95%). Ensure proper handling of Fmoc-protected intermediates to prevent premature deprotection .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of Fmoc aromatic protons (7.2–7.8 ppm) and glycine α-protons (3.8–4.2 ppm).
  • Mass Spectrometry: LC-ESI-MS should show a molecular ion peak matching the exact mass (e.g., [M+H]+^+ at m/z calculated for C23H22N2O5C_{23}H_{22}N_2O_5).
  • HPLC: Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to confirm retention time consistency and absence of impurities .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Answer: this compound is prone to hydrolysis under acidic/basic conditions and degradation via Fmoc deprotection in humid environments. Store lyophilized samples at -20°C in anhydrous DMSO or acetonitrile. Regularly monitor stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?

  • Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate binding affinities between this compound and target receptors (e.g., proteases). Validate predictions with experimental IC50_{50} values.
  • MD Simulations: Apply GROMACS to assess conformational stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm binding pose consistency.
  • Limitations: Address force field inaccuracies by cross-referencing with experimental data (e.g., crystallography or SPR) .

Q. What strategies resolve contradictions in spectral data interpretations for this compound derivatives?

  • Answer:

  • Multi-Technique Validation: Combine 2D-NMR (e.g., HSQC, COSY) with IR spectroscopy to distinguish overlapping proton signals or confirm carbonyl stretching vibrations.
  • Collaborative Analysis: Engage in peer discussions or utilize platforms like NMRshiftDB to cross-validate spectral assignments.
  • Case Study Example: A 2023 study resolved ambiguous 1H^1H-NMR peaks for this compound by correlating DEPT-135 data with computational predictions .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing ethical concerns?

  • Answer:

  • Ethical Compliance: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use the lowest effective dose in rodent models per OECD guidelines.
  • Methodology: Administer 14C^{14}C-labeled this compound intravenously. Collect plasma samples at timed intervals for LC-MS/MS analysis. Calculate AUC, Cmax_{max}, and t1/2_{1/2}.
  • 3R Principle: Replace animal models with in vitro assays (e.g., Caco-2 permeability) where feasible .

Methodological Frameworks

Q. What systematic approaches ensure reproducibility in this compound-based experiments?

  • Answer:

  • Protocol Standardization: Document all variables (e.g., solvent lot numbers, humidity levels) using FAIR data principles.
  • Reagent Validation: Certify peptide-grade reagents via certificates of analysis (CoA).
  • Collaborative Trials: Participate in inter-laboratory studies to benchmark synthesis yields and analytical results .

Q. How can scoping reviews address gaps in this compound’s mechanistic studies?

  • Answer:

  • Literature Mapping: Use PRISMA-ScR guidelines to identify 200+ studies on Fmoc-peptide applications. Categorize findings by biological targets (e.g., enzyme inhibition vs. cell penetration).
  • Data Synthesis: Tabulate contradictions (e.g., conflicting IC50_{50} values for serine proteases) and propose hypotheses (e.g., buffer pH affecting activity).
  • Consultation Phase: Engage domain experts to prioritize unresolved questions for future research .

Tables for Methodological Reference

Parameter Synthesis Optimization Stability Testing Computational Validation
Key Technique Solid-phase peptide synthesisAccelerated degradation studiesMolecular docking (AutoDock)
Critical Variables Coupling reagent efficiencyTemperature/pH conditionsForce field accuracy
Validation Metrics LC-MS purity ≥95%HPLC peak area consistencyRMSD <2.0 Å
Reference

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